(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid

GAD activation GABAergic neurotransmission anticonvulsant mechanism

(3R)-4-Amino-3-methylbutanoic acid, trifluoroacetic acid (CAS 2059910-51-7) is the TFA salt of a chiral γ-aminobutyric acid (GABA) derivative bearing a methyl substituent at the 3-position with defined (R)-configuration. The free base (CAS 1116-92-3, C₅H₁₁NO₂, MW 117.15) belongs to the class of 3-alkyl-4-aminobutanoic acids, first characterized as anticonvulsant agents that activate L-glutamic acid decarboxylase (GAD).

Molecular Formula C7H12F3NO4
Molecular Weight 231.17 g/mol
CAS No. 2059910-51-7
Cat. No. B1450729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid
CAS2059910-51-7
Molecular FormulaC7H12F3NO4
Molecular Weight231.17 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)CN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H11NO2.C2HF3O2/c1-4(3-6)2-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m1./s1
InChIKeyNHBCIYJPOZSTFJ-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-4-Amino-3-methylbutanoic Acid TFA Salt (CAS 2059910-51-7): Chiral GABA Analog Building Block for Stereospecific Research and Synthesis


(3R)-4-Amino-3-methylbutanoic acid, trifluoroacetic acid (CAS 2059910-51-7) is the TFA salt of a chiral γ-aminobutyric acid (GABA) derivative bearing a methyl substituent at the 3-position with defined (R)-configuration. The free base (CAS 1116-92-3, C₅H₁₁NO₂, MW 117.15) belongs to the class of 3-alkyl-4-aminobutanoic acids, first characterized as anticonvulsant agents that activate L-glutamic acid decarboxylase (GAD) [1]. The TFA salt form (C₇H₁₂F₃NO₄, MW 231.17) is supplied at ≥95% purity as a research chemical and chiral building block . This compound is structurally related to gabapentin and pregabalin but differentiated by its specific (3R) stereochemistry, which confers distinct biological target engagement profiles critical for neuroscience research and asymmetric synthesis applications [2].

Why Generic 4-Amino-3-methylbutanoic Acid or Racemic Mixtures Cannot Substitute for (3R)-4-Amino-3-methylbutanoic Acid TFA Salt (CAS 2059910-51-7)


The stereochemistry at the 3-position of 4-amino-3-methylbutanoic acid is not a passive structural attribute—it is a decisive determinant of biological target engagement and pharmacological outcome. The (R)-enantiomer stereoselectively activates L-glutamic acid decarboxylase (GAD), whereas the (S)-enantiomer shows markedly reduced activation [1]. In the structurally related 3-methyl gabapentin series, the (1S,3R) diastereomer—which incorporates the (3R) configuration—binds the α₂δ subunit of voltage-dependent calcium channels with an IC₅₀ of 42 nM, while the (1R,3R) diastereomer is approximately 300-fold weaker (IC₅₀ > 10,000 nM) [2]. This stereochemical dependence means that racemic mixtures, the (S)-enantiomer (CAS 128112-22-1), or the achiral free base cannot recapitulate the same target engagement profile. Furthermore, the TFA salt form offers practical advantages in solubility, crystallinity, and direct compatibility with solid-phase peptide synthesis (SPPS) workflows compared to the free base or hydrochloride forms, making it the preferred procurement specification for reproducible research .

Quantitative Differentiation Evidence for (3R)-4-Amino-3-methylbutanoic Acid TFA Salt (CAS 2059910-51-7) vs. Closest Analogs


Stereoselective Activation of L-Glutamic Acid Decarboxylase (GAD): (R)- vs. (S)-3-Methyl GABA

The (R)-enantiomer of 3-methyl GABA (the free base of the target compound) stereoselectively activates L-glutamic acid decarboxylase (GAD) relative to the (S)-enantiomer. At 100 μM, (R)-3-methyl GABA increased GAD activity by 28%, acting as a nonessential activator that elevates Vₘₐₓ without affecting Kₘ of L-glutamate. Three clinically established anticonvulsants—sodium valproate, gabapentin, and milacemide—achieved only 55–70% of the GAD activation level of (R)-3-methyl GABA at equivalent concentrations [1]. This places the (R)-enantiomer as the reference activator for this mechanistic class.

GAD activation GABAergic neurotransmission anticonvulsant mechanism

α₂δ Calcium Channel Subunit Binding Affinity: Stereochemical Impact of the (3R) Configuration in 3-Methyl Gabapentin

In the structurally analogous 3-methyl gabapentin series—where the core scaffold is a cyclized derivative incorporating the same (3R)-4-amino-3-methylbutanoic acid motif—the (1S,3R) diastereomer binds the α₂δ subunit of voltage-dependent calcium channels (VDCCs) with an IC₅₀ of 42 nM. The (1R,3R) diastereomer, in which the 3-position stereochemistry is inverted, exhibits an IC₅₀ greater than 10,000 nM, representing an approximately 300-fold loss in binding affinity [1]. This demonstrates that the (3R) configuration is a critical pharmacophoric element for high-affinity α₂δ engagement.

α₂δ subunit binding calcium channel modulation neuropathic pain target engagement

In Vivo Antiallodynic Efficacy in Neuropathic Pain Models: (1S,3R) vs. (1R,3R)-3-Methyl Gabapentin

The functional consequence of stereochemistry-dependent α₂δ binding is demonstrated in rat neuropathic pain models. (1S,3R)-3-methyl gabapentin dose-dependently (10–100 mg/kg, p.o.) blocked the maintenance of static allodynia in both the streptozocin-induced and Chung spinal nerve ligation models, with a minimum effective dose (MED) of 30 mg/kg. It also blocked dynamic allodynia with MEDs of 30 and 100 mg/kg in the two models. In direct contrast, the (1R,3R) isomer at 100 mg/kg p.o. failed to block either static or dynamic allodynia in the streptozocin model [1]. The (1S,3R) isomer also produced antinociception in the warm water tail withdrawal test of acute pain, an effect not observed with gabapentin or the (1R,3R) isomer [2].

neuropathic pain static allodynia in vivo pharmacology stereospecific efficacy

Enantioselective Synthesis: Ni(II)-Catalyzed Asymmetric Michael Addition Delivers (3R)-4-Amino-3-methylbutyric Acid with Defined Enantiomeric Excess

The (3R)-4-amino-3-methylbutyric acid scaffold can be accessed via enantioselective Ni(II)-catalyzed Michael addition of diethyl malonate to 1-nitropropene, using (R,R)-N,N′-dibenzylcyclohexane-1,2-diamine as the chiral ligand. This method generates the asymmetric center with the required (R)-configuration in a single catalytic step, achieving an enantiomeric excess of 80% [1]. An alternative chemoenzymatic route uses pig liver esterase (PLE) for enantioselective hydrolysis of dimethyl 3-methylglutarate to methyl (R)-3-methylglutarate, followed by Curtius rearrangement to yield (R)-4-amino-3-methylbutanoic acid in high yields [2]. These synthetic routes enable access to both enantiomers with defined stereochemistry from a common prochiral precursor.

enantioselective catalysis asymmetric synthesis Ni(II)-diamine complexes GABA analog synthesis

TFA Salt Form vs. Free Base: Practical Procurement Advantages for Peptide Synthesis and Handling

The TFA salt of (3R)-4-amino-3-methylbutanoic acid (CAS 2059910-51-7, MW 231.17 g/mol) is supplied at ≥95% purity and offers distinct practical advantages over the free base (CAS 1116-92-3, MW 117.15 g/mol) for research procurement. TFA salt forms are directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows, where TFA is the standard cleavage and deprotection reagent, eliminating the need for pre-synthesis salt exchange [1]. The TFA counterion enhances aqueous solubility and crystallinity, facilitating gravimetric dispensing, storage stability, and direct dissolution in SPPS-compatible solvents compared to the hygroscopic free amino acid form . The MDL identifier MFCD30498030 and defined SMILES notation (OC(=O)C(F)(F)F.NC[C@@H](CC(=O)O)C) provide unambiguous identity verification for procurement documentation [2].

TFA salt solid-phase peptide synthesis SPPS compatibility lyophilization solubility

Chiral Building Block for (R)-Phenotropil: Stereospecific Incorporation into CNS-Active Drug Scaffolds

(3R)-4-Amino-3-methylbutyric acid serves as a key chiral intermediate in the enantioselective synthesis of (R)-phenotropil [(R)-phenylpiracetam, (R)-fonturacetam], a selective dopamine reuptake inhibitor (IC₅₀ = 14.5 μM) and nootropic agent. The Reznikov (2013) synthetic strategy uses (3R)-4-amino-3-methylbutyric acid directly to construct the (4R)-2-oxo-4-phenylpyrrolidin-1-yl acetamide scaffold of (R)-phenotropil [1]. (R)-Phenotropil demonstrates distinct pharmacological activity from its (S)-enantiomer, with the (R)-enantiomer showing significant increases in locomotor activity at both 10 and 50 mg/kg in the open-field test, while (S)-phenotropil was active only at 50 mg/kg [2]. This stereochemistry-transferred pharmacological differentiation underscores the importance of enantiopure (3R)-configured starting material.

(R)-phenotropil nootropic chiral intermediate pyrrolidinone synthesis

Optimal Research and Industrial Use Cases for (3R)-4-Amino-3-methylbutanoic Acid TFA Salt (CAS 2059910-51-7)


GABAergic Neuroscience Research: GAD Activation Mechanistic Studies

Use (3R)-4-amino-3-methylbutanoic acid as the stereochemically defined positive control in L-glutamic acid decarboxylase (GAD) activation assays. The (R)-enantiomer provides the benchmark activation level (28% increase in GAD activity at 100 μM) against which novel GAD-targeted anticonvulsant candidates are measured, with known clinical comparators (valproate, gabapentin) achieving only 55–70% of this activation level [1]. The TFA salt ensures consistent solubility in aqueous assay buffers at the concentrations required for dose-response studies.

Chiral Building Block for Enantioselective Drug Synthesis (e.g., (R)-Phenotropil and GABAergic Pyrrolidinones)

Employ the TFA salt as a direct chiral starting material for constructing (4R)-configured 2-oxo-4-substituted-pyrrolidin-1-yl acetamide derivatives, including (R)-phenotropil. The pre-formed (3R) stereochemistry eliminates the need for chiral resolution steps, and the TFA counterion is compatible with subsequent Boc-protection or direct coupling strategies [2]. The ≥95% purity specification enables use without additional purification in multi-step synthetic sequences.

Non-Canonical Amino Acid Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Incorporate (3R)-4-amino-3-methylbutanoic acid as a γ-amino acid residue into peptide chains using standard Fmoc-SPPS protocols. The TFA salt form is directly compatible with Fmoc chemistry workflows, where TFA is the standard cleavage reagent, eliminating counterion exchange prior to synthesis [3]. This enables the study of β/γ-peptide foldamers, GABA-mimetic peptidomimetics, and structure-activity relationship (SAR) exploration of peptide ligands targeting GABA receptors or α₂δ subunits.

Reference Standard for Chiral Purity Method Development and Enantiomeric Excess Determination

Utilize the enantiopure TFA salt as a calibration standard for developing chiral HPLC, SFC, or capillary electrophoresis methods to quantify enantiomeric excess in synthetic batches of 4-amino-3-methylbutanoic acid derivatives. The defined (3R) configuration, MDL identifier (MFCD30498030), and documented specific rotation provide unambiguous identity verification for analytical method validation .

Quote Request

Request a Quote for (3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.